molecular formula C11H17IN4O B3018847 N'-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide CAS No. 860649-97-4

N'-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide

Cat. No.: B3018847
CAS No.: 860649-97-4
M. Wt: 348.188
InChI Key: XKHPTEISIGMKLF-UHFFFAOYSA-N
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Description

N’-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide is a chemical compound with a complex structure, characterized by the presence of an iodine atom, two methyl groups on a pyrimidine ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide typically involves multiple steps, starting with the iodination of a pyrimidine derivative The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

N’-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide involves its interaction with specific molecular targets and pathways. The iodine atom and hydrazide functional group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]benzonitrile
  • 4-(5-Iodo-2,6-dimethylpyrimidin-4-yl)morpholine
  • 2-(5-Iodo-2,6-dimethylpyrimidin-4-yl)oxyacetamide

Uniqueness

N’-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide is unique due to its specific structural features, such as the presence of the hydrazide functional group and the specific positioning of the iodine atom and methyl groups on the pyrimidine ring

Properties

IUPAC Name

N'-(5-iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN4O/c1-6-8(12)9(14-7(2)13-6)15-16-10(17)11(3,4)5/h1-5H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHPTEISIGMKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)NNC(=O)C(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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